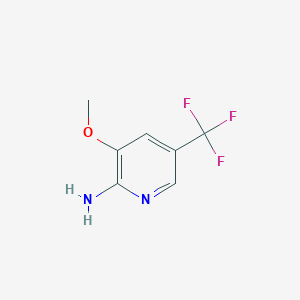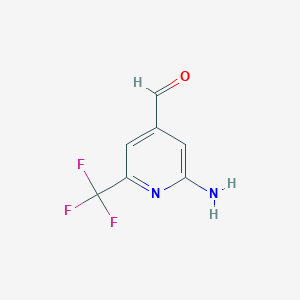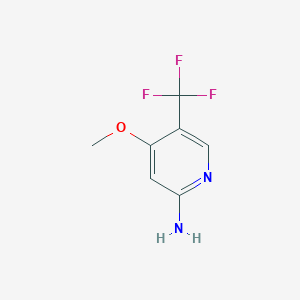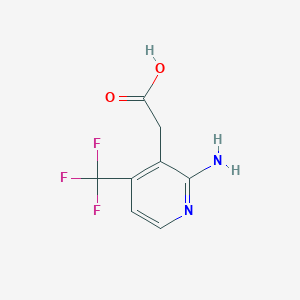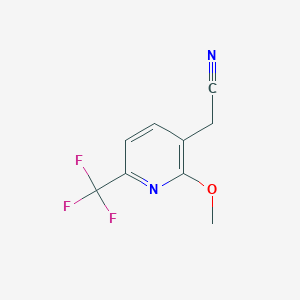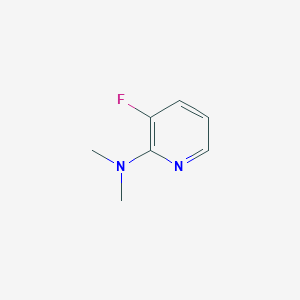![molecular formula C7H14ClN3O B1409342 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride CAS No. 1427460-15-8](/img/structure/B1409342.png)
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves several steps. One common synthetic route includes the reaction of 1,3-diaminopropane with formaldehyde and a methylating agent under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound. The final product is obtained by treating the spiro compound with hydrochloric acid to yield the hydrochloride salt .
Análisis De Reacciones Químicas
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the chloride ion in the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride can be compared with other similar compounds, such as:
1,3,7-Triaza-spiro-[4.4]nonan-4-one: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one: The non-hydrochloride form, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-5-9-6(11)7(10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFVSBLWJCNFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

